molecular formula C15H11ClN2O3 B5096339 1-(4-chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol CAS No. 147591-47-7

1-(4-chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol

Cat. No.: B5096339
CAS No.: 147591-47-7
M. Wt: 302.71 g/mol
InChI Key: CDGIPMGXUYMVCT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.

    Methylation: The methyl group can be added through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Reduction: 1-(4-chlorophenyl)-2-methyl-3-amino-1H-indol-6-ol.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The indole core may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol can be compared with other indole derivatives, such as:

    1-(4-Chlorophenyl)-2-methyl-1H-indol-3-ylamine: Similar structure but with an amino group instead of a nitro group, potentially leading to different biological activities.

    1-(4-Chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group, which may alter its chemical reactivity and biological properties.

    1-(4-Chlorophenyl)-2-methyl-1H-indole-3-ethanol: Features an alcohol group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methyl-3-nitroindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-9-15(18(20)21)13-7-6-12(19)8-14(13)17(9)11-4-2-10(16)3-5-11/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIPMGXUYMVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232753
Record name 1-(4-Chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147591-47-7
Record name 1-(4-Chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147591-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-methyl-3-nitro-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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